4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (CAS 50597-19-8) is an arylbutanoic acid derivative featuring a dichlorinated phenyl ring. This substitution pattern is critical, imparting specific electronic and steric properties that define its utility as a specialized building block in multi-step organic synthesis. It serves primarily as a non-interchangeable precursor in the development of targeted pharmaceutical compounds, where the 3,4-dichloro motif is essential for biological activity or subsequent reaction pathways.
Replacing 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid with simpler analogs, such as the unsubstituted 4-oxo-4-phenylbutanoic acid or monochlorinated variants, is synthetically impractical for its primary applications. The 3,4-dichloro substitution is a deliberately installed feature, not an arbitrary placeholder. It fundamentally alters the electronic character of the aryl ketone, increasing its electrophilicity for subsequent transformations, and serves as a crucial pharmacophore in the final target molecules, like soluble guanylate cyclase (sGC) stimulators. Using an analog would necessitate complete re-validation of synthetic routes and would fail to produce the intended final compound, making this a case of high molecular specificity where substitution is not a viable option.
This compound is a documented and essential starting material for the synthesis of Lificiguat (YC-1), a potent, NO-independent activator of soluble guanylyl cyclase (sGC). The 3,4-dichlorophenyl moiety is a core structural component of the final active pharmaceutical ingredient. Alternative precursors, such as 4-(4-chlorophenyl)-4-oxobutanoic acid or the unsubstituted 4-oxo-4-phenylbutanoic acid, would lead to the synthesis of entirely different molecules, not Lificiguat, rendering them unsuitable for this specific, high-value application.
| Evidence Dimension | Suitability as a precursor for Lificiguat |
| Target Compound Data | 100% structural requirement for synthesis |
| Comparator Or Baseline | Unsubstituted or monochloro-analogs: 0% suitability, as they produce incorrect final molecules. |
| Quantified Difference | Absolute requirement; no substitution possible. |
| Conditions | Documented synthetic routes to Lificiguat (CAS 170632-47-0). |
For researchers and manufacturers in pharmaceutical development targeting sGC, this specific dichlorinated precursor is non-negotiable to obtain the correct final molecule.
The addition of two chlorine atoms significantly increases the lipophilicity of the molecule compared to its common analogs, as quantified by the calculated octanol-water partition coefficient (XlogP). The target compound has a predicted XlogP of 2.3, which is substantially higher than that of the unsubstituted analog, 4-oxo-4-phenylbutanoic acid (XlogP = 1.1). This difference directly impacts process chemistry, favoring solubility in less polar organic solvents and potentially simplifying extraction and purification procedures by altering its partitioning behavior between aqueous and organic phases.
| Evidence Dimension | Calculated Lipophilicity (XlogP) |
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 4-oxo-4-phenylbutanoic acid (unsubstituted analog): 1.1 |
| Quantified Difference | +1.2 units (a >10-fold increase in partitioning preference for the organic phase) |
| Conditions | Predicted value from PubChem database. |
This higher lipophilicity allows chemists to select different solvent systems for reaction and purification, which can be critical for optimizing yield, improving purity, and managing process workflow.
This compound serves as a key starting material for the synthesis of 3-(3,4-dichlorophenyl)-4-aminobutanoic acid, a dichlorinated analog of Baclofen. Baclofen is a well-known GABA-B agonist, and analogs are synthesized to explore structure-activity relationships. The synthesis requires the 3,4-dichloro substitution to be present from the start. Using the precursor for standard Baclofen, 4-(4-chlorophenyl)-4-oxobutanoic acid, would yield the wrong final product. This makes the title compound an essential and non-replaceable building block for researchers investigating dichlorinated GABA analogs.
| Evidence Dimension | Precursor suitability for 3-(3,4-dichlorophenyl) GABA analog |
| Target Compound Data | Direct precursor via established synthetic routes (e.g., reductive amination or related methods). |
| Comparator Or Baseline | 4-(4-chlorophenyl)-4-oxobutanoic acid (precursor to Baclofen). |
| Quantified Difference | Qualitatively distinct; leads to a different final molecule with a different substitution pattern. |
| Conditions | Synthesis of GABA-B receptor agonist analogs. |
For medicinal chemists developing or studying specific chlorinated GABA analogs, this exact starting material is required to access the target 3,4-dichloro structure.
This compound is the right choice for any synthetic campaign targeting the soluble guanylate cyclase (sGC) activator Lificiguat. Its structure is non-negotiable for achieving the final, biologically active molecule, making it an essential raw material for research and development in cardiovascular and fibrotic diseases.
As a direct precursor to 3-(3,4-dichlorophenyl) GABA analogs, this compound is ideally suited for medicinal chemistry programs exploring structure-activity relationships at the GABA-B receptor. Its use ensures the precise installation of the 3,4-dichloro pharmacophore required for these targeted neurological drug discovery efforts.
In process chemistry, the significantly higher lipophilicity of this compound compared to its unsubstituted analog makes it a preferred choice when working with non-polar to moderately polar organic solvent systems. This property can be leveraged to optimize reaction conditions, simplify work-up procedures, and improve the efficiency of extractions and chromatographic purifications.